2,2',3,3',4',5,5'-Heptachloro-4-biphenylol
Overview
Description
“2,2’,3,3’,4’,5,5’-Heptachloro-4-biphenylol” is a chemical compound with the formula C12H3Cl7O . It is a member of biphenyls, a tetrachlorobenzene, and a trichlorobenzene . The compound has an average mass of 411.323 Da and a mono-isotopic mass of 407.80036 Da .
Molecular Structure Analysis
The molecular structure of “2,2’,3,3’,4’,5,5’-Heptachloro-4-biphenylol” can be represented by the SMILES string "Oc1c(Cl)cc(c(Cl)c1Cl)-c1cc(Cl)c(Cl)c(Cl)c1Cl" . This indicates that the compound consists of two benzene rings connected by a single bond, with one of the rings having a hydroxyl group (OH) attached, and the remaining positions on the rings occupied by chlorine atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of “2,2’,3,3’,4’,5,5’-Heptachloro-4-biphenylol” include a molecular formula of C12H3Cl7O, an average mass of 411.323 Da, and a mono-isotopic mass of 407.80036 Da .Scientific Research Applications
Antiestrogenic Activity : 2,2',3,3',4',5,5'-Heptachloro-4-biphenylol, among other hydroxylated polychlorinated biphenyls (PCBs), has been studied for its antiestrogenic activity. These compounds have been synthesized and identified in human serum. They exhibit minimal binding to the rat uterine cytosolic estrogen receptor and do not induce proliferation of estrogen-responsive human breast cancer cells. Furthermore, they did not significantly induce luciferase activity in estrogen-responsive bioassays, suggesting their role as potential antiestrogens (Moore et al., 1997).
Synthesis and Characterization : The synthesis and characterization of hydroxylated PCBs, including this compound, have been detailed. These compounds are of interest due to their detection in wildlife and human samples. They are typically highly chlorinated and contain a single hydroxyl group, being investigated for activities as agonists and antagonists for endocrine-mediated responses (Safe et al., 1995).
Solubility in Supercritical Fluids : The solubility of various PCB congeners, including this compound, in supercritical fluids like carbon dioxide, has been studied. These findings are relevant for understanding the environmental fate and potential remediation strategies for PCBs (Anitescu & Tavlarides, 1999).
Structure-Activity Relationships : Investigations into the effects of structure on the estrogenicity and antiestrogenicity of hydroxylated PCBs have been conducted. These studies use estrogen-sensitive assays to determine the relative binding affinities and activities of these compounds, including this compound (Connor et al., 1997).
Potential Xenoestrogens : Hydroxylated PCBs have been assessed as potential xenoestrogens using in vitro studies based on MCF-7 cell proliferation and vitellogenin induction. The study helps understand the estrogenic effects of these compounds in different biological systems (Andersson et al., 1999).
Properties
IUPAC Name |
2,3,6-trichloro-4-(2,3,4,5-tetrachlorophenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7O/c13-5-1-3(7(15)10(18)9(5)17)4-2-6(14)12(20)11(19)8(4)16/h1-2,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAGXCAAKZMNOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)O)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166370 | |
Record name | (1,1'-Biphenyl)-4-ol, 2,2',3,3',4',5,5'-heptachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158076-64-3 | |
Record name | 4′-Hydroxy-PCB 172 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158076-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-4-ol, 2,2',3,3',4',5,5'-heptachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158076643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)-4-ol, 2,2',3,3',4',5,5'-heptachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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